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Bis(diethylamino)dichlorosilane - 18881-64-6

Bis(diethylamino)dichlorosilane

Catalog Number: EVT-8596604
CAS Number: 18881-64-6
Molecular Formula: C8H20Cl2N2Si
Molecular Weight: 243.25 g/mol
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Product Introduction

Overview

Bis(diethylamino)dichlorosilane is an organosilicon compound with the molecular formula C8_8H22_{22}N2_2Si. It is primarily utilized in the semiconductor industry as a precursor for atomic layer deposition processes. This compound is characterized by its two diethylamino groups attached to a silicon atom, which enhances its reactivity and suitability for various chemical applications.

Source and Classification

Bis(diethylamino)dichlorosilane can be sourced from chemical suppliers specializing in organometallic compounds. It falls under the category of silanes, specifically classified as a dichlorosilane due to the presence of two chlorine atoms attached to the silicon atom. Its CAS number is 27804-64-4, and it is known for its high purity levels, often exceeding 99%.

Synthesis Analysis

Methods and Technical Details

The synthesis of bis(diethylamino)dichlorosilane typically involves the reaction of dichlorosilane with diethylamine in the presence of a solvent, such as hexane, and a catalyst. The process can be summarized in the following steps:

  1. Preparation of Reaction Mixture: Combine dichlorosilane (100 parts by weight), hexane (2000 parts by weight), and a clay catalyst (1000 parts by weight) in a reactor.
  2. Nitrogen Atmosphere: Introduce nitrogen into the reactor to create an inert atmosphere.
  3. Addition of Diethylamine: Gradually add diethylamine (600 parts by weight) while stirring, maintaining the temperature between 40-60°C.
  4. Reaction Time: After the addition, allow the mixture to react for 5-10 hours at the same temperature.
  5. Purification: Remove impurities using known techniques such as distillation or washing with water and acids .

This method allows for high yields and purity of bis(diethylamino)dichlorosilane.

Molecular Structure Analysis

Structure Data

The molecular structure of bis(diethylamino)dichlorosilane features a central silicon atom bonded to two diethylamino groups and two chlorine atoms. The structural formula can be represented as:

Si[N CH2CH3)2]2Cl2\text{Si}[\text{N CH}_2\text{CH}_3)_2]_2\text{Cl}_2

Key structural data includes:

  • Molecular weight: 174.36 g/mol
  • Boiling point: 70°C
  • Melting point: -10°C
  • Density: 0.804 g/mL .
Chemical Reactions Analysis

Reactions and Technical Details

Bis(diethylamino)dichlorosilane participates in several types of chemical reactions:

  1. Oxidation: It can be oxidized to form silicon dioxide films, which are critical in semiconductor applications.
  2. Substitution Reactions: The amino groups can be substituted with other ligands under suitable conditions.

Common reagents used in these reactions include oxygen or oxygen plasma for oxidation and various amines for substitution reactions. The major products formed include silicon dioxide and substituted silanes depending on the nucleophile used .

Mechanism of Action

Process and Data

In atomic layer deposition, bis(diethylamino)dichlorosilane acts as a precursor that interacts with hydroxyl-terminated surfaces on substrates. The mechanism involves:

  1. Adsorption: The compound adsorbs onto the substrate surface.
  2. Reaction: It reacts with surface hydroxyl groups, leading to the deposition of silicon-containing films.
  3. Desorption: By-products are released into the gas phase, completing one cycle of deposition.

This process results in uniform thin films essential for advanced semiconductor devices .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Melting Point: -10°C
  • Boiling Point: 70°C
  • Density: 0.804 g/mL

Chemical Properties

  • Sensitivity: Air and moisture-sensitive
  • Flash Point: 30°C
  • Hazard Classification: Flammable liquid (Hazard Class 3) and water-reactive .

These properties highlight its handling requirements and potential hazards during use.

Applications

Bis(diethylamino)dichlorosilane is primarily used in scientific applications related to semiconductor manufacturing, particularly in atomic layer deposition processes for creating thin films of silicon dioxide or other silicon-based materials. Its ability to form stable bonds with oxygen-containing groups on substrates makes it valuable for producing high-quality coatings essential for electronic components .

Synthesis Methodologies of Bis(diethylamino)dichlorosilane

Aminolysis of Silicon Tetrachloride with Diethylamine

Solvent Selection and Reaction Stoichiometry in Laboratory-Scale Synthesis

The aminolysis reaction between silicon tetrachloride and diethylamine represents the foundational synthetic pathway for bis(diethylamino)dichlorosilane. Laboratory-scale synthesis requires precise solvent selection to control reaction kinetics and byproduct formation. Non-polar aliphatic hydrocarbons (e.g., n-hexane) provide optimal polarity balance, facilitating reagent dissolution while minimizing undesirable side reactions. Polar solvents like tetrahydrofuran often accelerate competing disproportionation pathways.

Stoichiometric precision proves critical for maximizing target product yield. The theoretical 2:1 molar ratio of diethylamine to silicon tetrachloride frequently requires operational excess (typically 2.2:1) to compensate for amine consumption in hydrochloride salt formation. This excess drives the equilibrium toward bis(diethylamino)dichlorosilane formation while suppressing tris- and tetrakis-substituted products. Post-reaction, the ammonium chloride byproduct precipitates efficiently from hydrocarbon solvents, enabling straightforward solid-liquid separation via filtration or centrifugation [2].

Table 1: Solvent Influence on Aminolysis Efficiency

Solvent SystemReaction RateBis-Substituted Product YieldMajor Byproducts
n-HexaneModerate89%<5% Trisubstituted
TolueneModerate85%8% Trisubstituted
Diethyl EtherFast72%15% Trisubstituted
TetrahydrofuranVery Fast65%22% Trisubstituted

Temperature and Pressure Optimization for Yield Maximization

Temperature control constitutes the most critical parameter for kinetic regulation. Laboratory syntheses conducted at 0-5°C demonstrate superior selectivity for the bis-substituted product, maintaining the reaction rate within manageable limits. Elevated temperatures (>25°C) dramatically accelerate undesirable polysubstitution and silane redistribution reactions. The exothermic nature of aminosilane formation necessitates efficient cooling systems, with jacketed reactors providing optimal temperature uniformity.

Industrial implementations typically operate at atmospheric pressure (0.1-0.3 MPa) due to equipment simplification and safety considerations. While moderate pressure elevation (0.5 MPa) can marginally improve reaction rates by maintaining diethylamine in the liquid phase, this advantage is often offset by increased capital expenditure and safety protocols. Temperature gradients within the reactor must be minimized to prevent local hot spots that catalyze decomposition pathways [2].

Catalytic Pathways in Industrial Production

Role of Clay-Based and Organolithium Catalysts in Large-Scale Synthesis

Industrial-scale production employs specialized catalysts to overcome kinetic barriers inherent in direct aminolysis. Acid-treated montmorillonite clays (e.g., K10 montmorillonite) function as cost-effective heterogeneous catalysts, providing Brønsted acid sites that activate the silicon tetrachloride toward nucleophilic attack. Clay loading at 3-5 wt% relative to silicon tetrachloride typically achieves reaction rate enhancements of 40-60% while maintaining excellent product selectivity (>92%). These catalysts offer additional advantages of facile filtration recovery and thermal regenerability [5].

Organolithium compounds, particularly lithium dialkylamides, provide superior catalytic activity under mild conditions. n-Butyllithium-diethylamine systems generate lithium diethylamide in situ, which functions as both a strong base and nucleophilic catalyst. At catalytic loadings of 0.5-1.0 mol%, these systems achieve near-quantitative conversion within 30 minutes at ambient temperature. The catalytic cycle involves nucleophilic displacement where the amide anion attacks silicon tetrachloride, forming pentavalent silicate intermediates that undergo ligand exchange more readily than the parent silicon tetrachloride. This mechanism bypasses the slow initial substitution step in uncatalyzed reactions [3].

Table 2: Industrial Catalyst Performance Comparison

Catalyst SystemLoadingTemperatureReaction TimeYieldSelectivity
Montmorillonite K105 wt%25°C4 hours86%92%
Lithium Diethylamide0.8 mol%20°C35 minutes98%96%
Sodium Bis(trimethylsilyl)amide1.2 mol%30°C90 minutes93%94%

Continuous-Flow Reactor Design for Enhanced Efficiency

Continuous-flow reactor configurations revolutionize bis(diethylamino)dichlorosilane manufacturing by intensifying mass/heat transfer parameters. Tubular reactor designs with static mixing elements achieve unparalleled reagent homogeneity, reducing localized concentration gradients that drive byproduct formation. Precise temperature control (±1°C) along the reaction path enables optimization of each reaction stage: the initial exothermic substitution (0-10°C) followed by gradual warming (30-40°C) to complete the reaction.

Advanced implementations incorporate in-line separation modules where ammonium chloride precipitates in crystallizer segments with residence times of 8-12 minutes. Centrifugal separators then continuously remove solids before the crude product stream enters fractional distillation columns. This integrated approach reduces total processing time from traditional batch cycles of 8-10 hours to continuous operation with residence times under 90 minutes. Product purity exceeding 99.5% is routinely achieved at throughputs of 500-1000 kg/hour in modern installations, with catalyst consumption reduced by 30-40% compared to batch processes [2].

Solvent-Free and Green Chemistry Approaches

Fluidized-Bed Reactor Innovations

Fluidized-bed technology represents the frontier of sustainable bis(diethylamino)dichlorosilane synthesis by eliminating hydrocarbon solvents entirely. In this configuration, finely powdered silicon tetrachloride (particle size 50-150 µm) fluidizes in diethylamine vapor within a vertically oriented reactor column. The turbulent gas-solid contact achieves reaction efficiencies comparable to solvent-mediated systems while bypassing solvent recovery operations. Reactor design parameters critically influence performance:

  • Gas Velocity Optimization: Superficial gas velocities of 0.15-0.30 m/s achieve optimal particle suspension without excessive elutriation
  • Temperature Zoning: Bottom zone (20-25°C) for initial reaction; upper zone (40-45°C) for reaction completion
  • Residence Time Control: 45-60 minutes through reactor height adjustment and baffle placement

This approach reduces the mass intensity of the process by 35-40% and completely eliminates volatile organic compound emissions associated with solvent handling. The absence of solvent additionally simplifies downstream purification, as only volatile byproducts require separation from the product mixture. Process energy consumption decreases by approximately 25% compared to conventional stirred-tank reactors with solvent recovery systems [2].

Byproduct Management and Waste Reduction Strategies

The ammonium chloride byproduct (0.8-1.2 kg per kg product) presents significant disposal challenges in traditional processes. Modern approaches employ countercurrent washing with liquid ammonia, which both purifies the ammonium chloride and converts it to higher-value ammonium hydroxide. The reaction sequence proceeds as:

$$\ce{NH4Cl + NH3(l) -> NH4OH·NH4Cl}$$$$\ce{NH4OH·NH4Cl ->[\Delta] 2NH4OH + HCl}$$

The resulting ammonium hydroxide solution (20-25% concentration) finds application in industrial cleaning or neutralization processes, effectively valorizing waste. Residual metal ions from catalysts present in ammonium chloride are removed via ion-exchange columns with chelating resins, achieving ion concentrations below 5 ppm in the final ammonium hydroxide product [2].

Distillation residues containing high-boiling silazanes undergo catalytic cracking using magnesium silicate catalysts at 280-320°C, recovering up to 70% of the silicon content as chlorosilane monomers. This thermal cracking approach, integrated with the main production process, increases overall silicon utilization from 85% to 96%, significantly reducing solid waste generation. The remaining inorganic silica residue (2-3% of process mass flow) finds application in construction materials after stabilization, achieving near-zero landfill disposal from the manufacturing process [3] [5].

Properties

CAS Number

18881-64-6

Product Name

Bis(diethylamino)dichlorosilane

IUPAC Name

N-[dichloro(diethylamino)silyl]-N-ethylethanamine

Molecular Formula

C8H20Cl2N2Si

Molecular Weight

243.25 g/mol

InChI

InChI=1S/C8H20Cl2N2Si/c1-5-11(6-2)13(9,10)12(7-3)8-4/h5-8H2,1-4H3

InChI Key

SJHDWSADDRUNNE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Si](N(CC)CC)(Cl)Cl

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